DH 97
Overview
Description
DH 97 is a potent antagonist of the MT2 melatonin receptor, with a pKi value of 8.03 . It is known for its high selectivity, displaying 89- and 229-fold selectivity over MT1 and GPR50 (melatonin-related orphan receptor), respectively . The compound has a molecular formula of C22H26N2O and a molecular weight of 334.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DH 97 involves the formation of N-pentanoyl-2-benzyltryptamine. The synthetic route typically includes the acylation of 2-benzyltryptamine with pentanoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
DH 97 primarily undergoes substitution reactions due to the presence of the amide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with different acyl chlorides can yield various N-acyl derivatives of this compound .
Scientific Research Applications
DH 97 is widely used in scientific research due to its potent antagonistic activity on the MT2 melatonin receptor. Some of its applications include:
Chemistry: Used as a reference compound in studies involving melatonin receptors.
Biology: Employed in research to understand the role of melatonin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in disorders related to the circadian rhythm.
Industry: Utilized in the development of new drugs targeting melatonin receptors.
Mechanism of Action
DH 97 exerts its effects by binding to the MT2 melatonin receptor, thereby blocking the action of melatonin. This inhibition affects various physiological processes regulated by melatonin, such as sleep-wake cycles and seasonal biological rhythms . The compound shows high selectivity for the MT2 receptor over other melatonin receptor subtypes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Luzindole: Another melatonin receptor antagonist with activity on both MT1 and MT2 receptors.
4-Phenyl-2-propionamidotetralin (4-P-PDOT): A selective MT2 receptor antagonist.
S 22153: A melatonin receptor antagonist with high affinity for MT2 receptors.
Uniqueness
DH 97 is unique due to its high selectivity for the MT2 receptor, which makes it particularly useful in studies focusing on this specific receptor subtype. Its selectivity over MT1 and GPR50 receptors allows for more targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-3-13-22(25)23-15-14-19-18-11-7-8-12-20(18)24-21(19)16-17-9-5-4-6-10-17/h4-12,24H,2-3,13-16H2,1H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOIPCLEKCEANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392749 | |
Record name | DH97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343263-95-6 | |
Record name | DH97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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